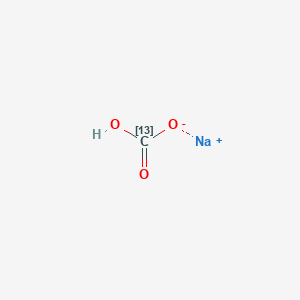

Sodium hydrogencarbonate-13C

Descripción general

Descripción

Sodium hydrogencarbonate-13C, also known as Sodium bicarbonate-13C, is a compound with the linear formula NaH13CO3 . It has a molecular weight of 85.00 . It is commonly used in technical or engineered material use for measurement of chemical equilibrium ratio using a magnetic resonance spectroscopy system .

Synthesis Analysis

Sodium Bicarbonate-13C can be used and involved in technical or engineered material use for measurement of chemical equilibrium ratio using a magnetic resonance spectroscopy system . It can also be used as a probe for NMR and MRI based pH imaging .

Molecular Structure Analysis

The linear formula of Sodium hydrogencarbonate-13C is NaH13CO3 . The molecular weight of Sodium hydrogencarbonate-13C is 85.00 .

Chemical Reactions Analysis

Sodium hydrogencarbonate-13C is often involved in acid-base reactions in aqueous solutions . It can also be used to predict the reaction mechanism in selective hydrogenation of bicarbonate to formate, catalyzed by a ruthenium (III) complex .

Physical And Chemical Properties Analysis

Sodium hydrogencarbonate-13C is a solid substance that is white to off-white in color . It has a melting point of over 300 °C . It is slightly soluble in aqueous acid and water .

Aplicaciones Científicas De Investigación

1. Remediation of Organic Compounds in Water

Sodium percarbonate (SPC), which is related to sodium hydrogencarbonate, is considered a potential alternative to liquid hydrogen peroxide for remediating organic compounds in contaminated water and soil. Its solid state allows for a milder release of hydrogen peroxide, making it suitable for actual soil and water remediation. SPC-based advanced oxidation processes (P-AOPs) involve generating radicals like hydroxyl, superoxide, and carbonate radical anion, which attack the structure of organic pollutants (Liu et al., 2021).

2. Organic Synthesis

SPC is a cost-effective, stable, and safe material used as a hydrogen peroxide source in organic synthesis. It has been effectively employed in reactions like epoxidation, and amine and sulfide oxidation, producing moderate to excellent yields (Ando, Cork, & Kimura, 1986).

3. Kinetics in Humans for Breath Testing

The kinetics of 13CO2, following oral administration of 13C labelled sodium bicarbonate, were investigated as a model for breath testing. This study provides insights into the behavior of carbon dioxide/bicarbonate generated in breath tests, which is crucial for medical diagnostics (Meineke et al., 1993).

4. Chemical Composition Analysis

An inquiry-based laboratory exercise was developed to determine the chemical composition of sodium percarbonate (SPC), a major component of domestic oxygen bleach. This research is significant for educational purposes in chemistry, providing a method to understand the composition of SPC, which is relevant to sodium hydrogencarbonate (Wada & Koga, 2013).

5. Soil Remediation

SPC was used as an oxidant in treating soil contaminated with diesel oil. This research highlights the role of sodium percarbonate in environmental applications, particularly in soil remediation processes where it significantly reduces the total organic carbon and polycyclic aromatic hydrocarbons in contaminated soil (Cavalcanti et al., 2020).

6. Catalysis Studies

A study revealed the structure of benzoin condensation catalytic species using magic angle spinning 13C NMR spectroscopy. Sodium hydrogencarbonate was instrumental in these findings, emphasizing its role in understanding catalytic processes (Bassedas et al., 1989).

7. Multi-Compound Polarization for Enzymatic Activities

Methods for simultaneous polarization of multiple 13C-enriched metabolites were developed. This included a method for polarization of 13C sodium bicarbonate, suitable for human use, which allows simultaneous assessment of multiple enzymatic pathways and physiological properties in vivo (Wilson et al., 2010).

8. Antimicrobial Properties

The combination of hydrogen peroxide and sodium bicarbonate (NaHC03) exhibited synergistic antimicrobial activity against selected oral, Gram-negative, facultative bacteria. This study underscores the potential application of sodium bicarbonate in the field of microbiology and antimicrobial treatments (Miyasaki, Genco, & Wilson, 1986).

9. Hydrogen Generation from Solid-State Sodium Borohydride

Research explored using sodium bicarbonate (NaHCO3) as a catalytic solution to initiate hydrogen generation from solid-state sodium borohydride (NaBH4). This innovative approach in chemical reactions contributes to the understanding of hydrogen generation systems, which has implications in energy research (Sim & Kim, 2015).

10. Athletic Performance Enhancement

Sodium bicarbonate (NaHCO3) as a buffering agent is suggested to improve athletic performance by promoting the efflux of hydrogen ions from working cells and tissues. This insight adds to the knowledge of sodium bicarbonate’s role in sports science and physiology (Peart, Siegler, & Vince, 2012).

11. In Vivo pH Mapping in Tissue

A study on in vivo pH mapping using hyperpolarized hydrogencarbonate-13C proposed this method as a means to study tumor growth and treatment, and other pathological conditions related to pH changes. This research opens avenues in medical imaging and cancer research (Martinez-Santiesteban et al., 2017).

12. Thermal Decomposition of Sodium Hydrogencarbonate

Investigations into the thermal decomposition of sodium hydrogencarbonate (SHC) aimed to find novel applications by understanding the kinetics and mechanisms involved. Such studies are crucial for applications in material science and chemical engineering (Koga et al., 2011).

13. Hydrogenation of Bicarbonates

Research demonstrated that hydrogenation of sodium bicarbonate can be achieved using a ruthenium-based catalytic system in water, opening new perspectives in the field of green chemistry and sustainable catalysis (Federsel et al., 2010).

Mecanismo De Acción

Target of Action

Sodium Hydrogencarbonate-13C, also known as Sodium Bicarbonate-13C, is primarily used as a probe in nuclear magnetic resonance (NMR) and magnetic resonance imaging (MRI) based pH imaging . It doesn’t have a specific biological target but interacts with protons (H+) in the body to regulate pH levels .

Mode of Action

Sodium Hydrogencarbonate-13C acts as a buffer in the body, neutralizing acids and maintaining a stable pH environment . In NMR and MRI studies, it is used as a probe to enable large signal gains for low-toxicity hyperpolarized 13C pH imaging .

Biochemical Pathways

Sodium Hydrogencarbonate-13C is involved in the bicarbonate buffering system, which regulates acid-base balance in the body. It can also be used to study the lactate metabolism by using hyperpolarized 13C pH imaging and multiparametric MRI .

Pharmacokinetics

Sodium bicarbonate, its non-isotopic form, is known to be rapidly absorbed and distributed throughout the body’s extracellular fluid . It is metabolized into carbon dioxide, which can be exhaled, and the sodium ion, which is excreted in the urine .

Result of Action

The primary result of Sodium Hydrogencarbonate-13C’s action is the regulation of pH in the body. In the context of NMR and MRI studies, it allows for the imaging of pH levels in different parts of the body, including in vivo in murine models of prostate cancer .

Action Environment

The action of Sodium Hydrogencarbonate-13C is influenced by the pH of the environment. Its effectiveness as a buffer decreases in extremely acidic or alkaline conditions. Furthermore, its stability and efficacy can be affected by temperature and the presence of other ions in the solution .

Safety and Hazards

If inhaled, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;hydroxyformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMBOGNXHQVGW-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.999 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hydrogencarbonate-13C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

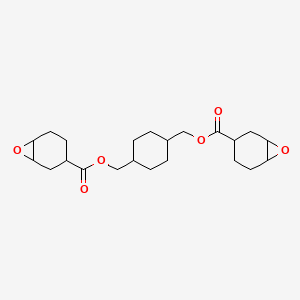

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide hydrochloride](/img/structure/B1632261.png)

![1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one](/img/structure/B1632277.png)